Dichloroglyoxime

Description

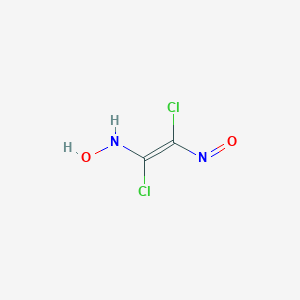

Structure

3D Structure

Properties

IUPAC Name |

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQVJAPIQPIIPF-IOBHVTPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N\O)(\Cl)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-44-0 | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroglyoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Dichloroglyoxime molecular weight and formula

Characterization, Synthetic Architectures, and Heterocyclic Utility

Executive Summary

Dichloroglyoxime (DCGO), chemically defined as

Part 1: Physicochemical Characterization[1]

DCGO exists primarily as the anti- (E,E) isomer, a configuration that dictates its stability and reactivity in cyclization reactions. Accurate molecular weight determination is essential for stoichiometric precision in the synthesis of derivative heterocycles.

Table 1: Core Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | Also: this compound | |

| CAS Registry | 2038-44-0 | |

| Molecular Formula | ||

| Molecular Weight | 156.95 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999) |

| Appearance | White to pale orange crystalline powder | Coloration often indicates trace oxidation products |

| Melting Point | 200–204 °C (Decomposes) | Warning: Rapid heating may induce energetic decomposition |

| Solubility | Soluble in Ethanol, Methanol, DMF | Sparingly soluble in water; insoluble in non-polar alkanes |

| pKa | ~3.45 (Predicted) | Acidic protons on oxime hydroxyls facilitate metal chelation |

Part 2: Synthetic Architectures

The synthesis of DCGO has evolved from hazardous elemental chlorine routes to safer, bench-stable reagents. Two primary methodologies are presented: the Traditional Industrial Route (high throughput, high hazard) and the Modern Laboratory Route (lower hazard, high purity).

Method A: The N-Chlorosuccinimide (NCS) Protocol (Recommended)

Rationale: This method avoids the use of toxic chlorine gas, utilizing NCS as a controllable source of electrophilic chlorine. It is preferred for pharmaceutical research scales.

Protocol:

-

Reagent Preparation: Dissolve Glyoxime (1.0 eq) in Dimethylformamide (DMF).

-

Chlorination: Cool solution to 0°C. Slowly add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise over 60 minutes.

-

Mechanistic Note: The slow addition prevents thermal runaway and over-chlorination.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Pour the reaction mixture into ice-cold water. The DCGO precipitates as a white solid.

-

Purification: Filter, wash with cold water, and recrystallize from ethanol/water.

Method B: The Elemental Chlorine Route (Industrial)

Rationale: Direct chlorination is atom-economical but requires specialized gas handling equipment.

Protocol:

-

Solvation: Suspend Glyoxime in Ethanol at -20°C.

-

Gas Injection: Bubble dry

gas through the suspension. -

Monitoring: The reaction proceeds via a monochloro-intermediate.[3] Completion is marked by the dissolution of the suspension followed by precipitation of the dichloro-product.

Visualization: Synthetic Workflow & Mechanism

The following diagram illustrates the NCS-mediated pathway, highlighting the critical intermediate steps.

Figure 1: Stepwise Synthesis of this compound via NCS Chlorination. The pathway proceeds through a monochlorinated intermediate before achieving the final dichloro-substitution.[3]

Part 3: Applications in Heterocyclic Chemistry[8]

DCGO is not merely an endpoint; it is a scaffold for "Click Chemistry" precursors and NO-donating pharmacophores.

Furoxan Synthesis (NO Donors)

The primary utility of DCGO in drug discovery is its conversion to 3,4-substituted furoxans .

-

Mechanism: Under basic conditions (e.g.,

), DCGO undergoes dehydrochlorination and intramolecular cyclization. -

Therapeutic Relevance: Furoxans release Nitric Oxide (NO) under physiological conditions (thiol-mediated), making them potent vasodilators and anti-biofilm agents.

Metal Chelation & Analytical Chemistry

The oxime protons (

-

Structural Feature: The

-dihydroxy motif acts as a bidentate ligand, forming a stable 5-membered chelate ring.

Visualization: Reactivity Pathways

Figure 2: Divergent Reactivity of this compound. The compound serves as a precursor for cyclization (furoxans), substitution (aminoglyoximes), or coordination (metal complexes).

Part 4: Analytical Validation Protocols

To ensure scientific integrity, the synthesized DCGO must be validated using the following self-consistent analytical checks.

-

Infrared Spectroscopy (FT-IR):

-

Diagnostic Bands: Look for the broad

stretch ( -

Pass Criteria: Absence of

peak (indicates no hydrolysis to glyoxal).

-

-

Proton NMR (

-NMR):-

Solvent: DMSO-

. -

Spectrum: A single singlet peak around

ppm corresponding to the oxime -

Pass Criteria: Absence of alkyl protons (confirms purity from solvent or starting material).

-

-

Melting Point Analysis:

-

Target: 200–204 °C.

-

Note: The compound decomposes upon melting. A sharp transition indicates high purity; a broad range (>5°C) indicates incomplete chlorination (monochloroglyoxime contamination).

-

Part 5: Safety & Handling

Hazard Classification: Irritant, Potential Energetic Precursor.

-

Thermal Stability: DCGO is a precursor to high-energy materials. Avoid grinding dry material or subjecting it to temperatures >180°C.

-

Toxicity: Chlorinated oximes are potent skin irritants and potential vesicants. All handling must occur in a fume hood with nitrile gloves.

-

Storage: Store at 2–8°C under inert gas (

). Moisture sensitivity can lead to hydrolysis, releasing

References

-

Fakhraian, H., & Nassimi, A. (2023).[3] Reinvestigating the Preparation of Glyoxime and Its Chlorination by a Slight Overpressure of Chlorine Gas to Prepare this compound. Organic Preparations and Procedures International.

-

BenchChem. (n.d.). This compound (CAS 2038-44-0) Technical Data and Applications.

-

Biosynth. (n.d.). This compound - Antimicrobial and Reagent Properties.[1][4]

-

National Institutes of Health (NIH). (2016). Reaction Mechanism of Furoxan Formation from Glyoxime Derivatives. PubMed.[5][6]

-

ChemicalBook. (2025).[7] this compound Product Standards and Industrial Applications.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound|2038-44-0|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Handling of Dichloroglyoxime (DCG)

Executive Summary & Chemical Identity[1]

Dichloroglyoxime (DCG), also known as (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride, is a critical vicinal dihaloxime intermediate (

Understanding the solubility profile of DCG is not merely a matter of dissolution; it is a stability control challenge. DCG possesses a unique dual-reactivity profile: it is stable in solid form but prone to hydrolysis and alcoholysis in solution, particularly in the presence of residual acid. This guide provides a definitive technical analysis of solvent interactions, purification protocols, and stability mechanisms.

Chemical Structure & Properties[1][3][4][5][6][7][8][9]

-

Melting Point: 200–204 °C (Decomposes)[1]

-

Appearance: White to pale yellow crystalline solid

Solubility Landscape & Mechanistic Insights

DCG exhibits a solubility profile dictated by its two oxime (-NOH) groups, which act as both hydrogen bond donors and acceptors, and the electron-withdrawing chlorine atoms.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior of DCG across standard laboratory solvents. Note that "Reactive" indicates the solvent may participate in side reactions (e.g., solvolysis) over time.

| Solvent Class | Specific Solvent | Solubility Status | Operational Notes |

| Polar Protic | Water | Soluble | High solubility; risk of hydrolysis to oxalic acid derivatives if acidic. |

| Ethanol (EtOH) | High | Primary reaction solvent. Stable at low temps (<0°C); risk of ethylation at high temps. | |

| Methanol (MeOH) | High | Similar to ethanol; often used for low-temp recrystallization. | |

| Polar Aprotic | Acetone | High | Excellent for dissolving; miscible. |

| DMF / DMSO | Very High | Used for high-concentration stock solutions. Hard to remove. | |

| THF | Moderate-High | Good for anhydrous reactions. | |

| Halogenated | Chloroform ( | Low / Insoluble | Critical antisolvent. Used to wash crude crystals to remove organic impurities. |

| Dichloromethane (DCM) | Low | Poor solubility; useful for liquid-liquid extraction workups. | |

| Non-Polar | Diethyl Ether | Moderate | Used for extraction; DCG partitions well into ether from aqueous acid. |

| Hexanes / Heptane | Insoluble | Strictly an antisolvent. |

Solvation Mechanism

The dissolution of DCG is driven by dipole-dipole interactions and hydrogen bonding .

-

H-Bonding: The hydroxyl protons of the oxime groups form strong H-bonds with oxygenated solvents (alcohols, ethers, ketones).

-

Polarity: The C-Cl bonds create a dipole moment that favors polar solvents.

-

The "Chloroform Effect": The low solubility in chloroform is exploited in purification. While DCG is polar, it lacks the lipophilicity to dissolve well in chlorinated solvents, whereas many organic byproducts (unreacted glyoxime derivatives or oligomers) remain in the chloroform phase or are washed away.

Experimental Protocols

Protocol A: Purification via Solvent Switching (The Ethanol-Chloroform Method)

Objective: To purify crude DCG synthesized via chlorination of glyoxime, removing residual HCl and organic impurities.

Principle: DCG is highly soluble in ethanol but poorly soluble in chloroform. This protocol uses a "solubility switch" to crash out pure crystals while washing away contaminants.

Reagents:

-

Crude this compound reaction mixture (in Ethanol)[6]

-

Chloroform (HPLC Grade)

Workflow:

-

Concentration: If the DCG is in an ethanolic reaction solution, remove approximately 70-80% of the ethanol via rotary evaporation at <30°C . Warning: Do not heat above 40°C to prevent decomposition.

-

Antisolvent Addition: Add a 2:1 volume ratio of Chloroform to the concentrated ethanolic slurry.

-

Precipitation: Stir vigorously for 15 minutes at 0°C. The DCG will precipitate as a white solid, while impurities remain in the supernatant.

-

Filtration: Filter the solid using a sintered glass funnel (medium porosity).

-

Washing: Wash the filter cake twice:

-

Wash 1: Cold Chloroform (removes organic impurities).

-

Wash 2: Cold Water (removes residual inorganic salts/HCl).

-

-

Drying: Dry under high vacuum at room temperature. Avoid oven drying.

Protocol B: Gravimetric Determination of Solubility

Objective: To determine the precise solubility limit in a specific solvent for process optimization.

-

Saturation: Add excess DCG solid to 10 mL of the target solvent in a scintillation vial.

-

Equilibration: Sonicate for 10 minutes, then stir at the target temperature (e.g., 25°C) for 4 hours.

-

Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.

-

Weighing: Weigh the dried residue.

Stability & Reactivity Visualization

The following diagram illustrates the critical stability pathways of DCG in different solvent environments.

Figure 1: Solubility and stability pathways of this compound.[5] Green paths indicate purification; red dashed paths indicate degradation risks.

Applications & Handling

Ligand Synthesis

In the synthesis of metal complexes (e.g., with Ni(II), Co(II)), DCG is often dissolved in ethanol or acetone . The metal salt (dissolved in water) is added to this organic solution. The solubility of DCG in water-miscible organic solvents ensures a homogeneous reaction phase before the complex precipitates.

Safety Considerations

-

Toxicity: DCG is a skin and eye irritant.[7] Handle in a fume hood.

-

Explosion Hazard (Precursors): While DCG itself is relatively stable, its precursor (glyoxime) and synthesis intermediates can be energetic.[8] Ensure DCG is free of acid traces to prevent exothermic decomposition.

-

Storage: Store in a cool, dry place. Solutions in alcohols should be used immediately or stored at -20°C to prevent ether formation.

References

- Production method of organic solvent solution of this compound.

-

Reinvestigating the Preparation of Glyoxime and Its Chlorin

- Source: Organic Preparations and Procedures International (ResearchG

-

URL:[Link]

-

This compound | C2H2Cl2N2O2 | CID 135507761. [4]

- Source: PubChem (N

-

URL:[Link]

- Method for synthesizing this compound (CN104276978A).

Sources

- 1. This compound|2038-44-0|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C2H2Cl2N2O2 | CID 135507761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR20180032345A - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

- 6. CN104276978A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. Diethylene Glycol | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0636605A1 - Production method of organic solvent solution of this compound - Google Patents [patents.google.com]

Dichloroglyoxime: From Analytical Standard to High-Energy Scaffold

Topic: Discovery and History of Dichloroglyoxime as a Reagent Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide on the Synthesis, History, and Application of a Versatile Reagent

Executive Summary

This compound (DCGO), a vicinal bis-hydroximoyl chloride, occupies a unique niche in the chemical sciences. Historically established in the early 20th century as a selective analytical reagent for transition metals (specifically Nickel and Palladium), DCGO has evolved into a critical intermediate for modern medicinal chemistry and energetic materials science.

This guide analyzes the trajectory of DCGO from its discovery to its current status as a "linchpin" precursor for furazan and furoxan heterocycles. We provide a comparative analysis of synthetic methodologies—contrasting the historical chlorine-gas route with modern, safer N-chlorosuccinimide (NCS) protocols—and detail the mechanistic pathways that make DCGO a valuable asset in drug development and coordination chemistry.

Historical Genesis and Structural Elucidation[1][2]

The history of DCGO is inextricably linked to the broader exploration of oxime chemistry in the late 19th and early 20th centuries.

-

1883 (The Foundation): The precursor, Glyoxime , was first synthesized and characterized by W. V. Meyer [1]. This established the fundamental 1,2-dioxime backbone required for subsequent halogenation.

-

1900s–1920s (The Chlorination Era): The direct chlorination of oximes to hydroximoyl chlorides was pioneered by Italian and German chemists, notably Ponzio and Ulpiani [2]. While specific "first synthesis" attribution for DCGO is often shared among this cohort, the method of bubbling chlorine gas through ethanolic glyoxime became the standard by the 1920s.

-

Mid-20th Century (Analytical Utility): By the 1940s and 50s, DCGO was recognized for its ability to form stable, colored complexes with Ni(II) and Pd(II), analogous to its methylated cousin, dimethylglyoxime (DMG). However, unlike DMG, DCGO's chlorine atoms offered a reactive handle for further functionalization.

Synthetic Evolution: Methodologies and Safety

The synthesis of DCGO has undergone a paradigm shift driven by safety and scalability.

Historical Route: Direct Chlorination

-

Reagents: Glyoxime, Chlorine Gas (

), Ethanol/HCl.[1] -

Conditions:

to -

Mechanism: Electrophilic attack of

on the oxime carbon, followed by elimination of HCl. -

Drawbacks: High toxicity, difficulty in controlling stoichiometry, and explosion risks associated with unstable byproducts in large-scale gas bubbling.

Modern Route: The NCS Protocol (Recommended)

Contemporary laboratories utilize N-Chlorosuccinimide (NCS) in dimethylformamide (DMF). This method avoids toxic gases and allows for precise stoichiometric control [3].

Protocol: Synthesis of this compound via NCS

Note: This protocol is designed for a 30g scale. Ensure all work is performed in a fume hood.

Materials:

-

Glyoxime (30.0 g, 0.341 mol)

-

N-Chlorosuccinimide (NCS) (95.2 g, 0.699 mol, 2.05 equiv)

-

Dimethylformamide (DMF) (340 mL)

-

Ice bath, Mechanical stirrer.

Step-by-Step Methodology:

-

Dissolution: Charge a 1L round-bottom flask with glyoxime and DMF. Stir until fully dissolved.

-

Temperature Control: Cool the solution to

using an ice bath. -

Reagent Addition: Add NCS in 8 equal portions over a period of 2 hours. Crucial: Adding NCS too quickly can cause an exotherm that degrades the product.

-

Reaction: Allow the mixture to warm slowly to room temperature and stir overnight (12–18 hours).

-

Quench & Isolation: Pour the reaction mixture into 1.5 L of ice-water. The DCGO will precipitate as a white-to-pale-yellow solid.

-

Purification: Filter the solid, wash copiously with cold water to remove succinimide byproducts, and dry under vacuum.

-

Expected Yield: 85–95%

-

Purity Validation: Melting point (

decomp.) and

-

Technical Workflow & Applications

The following diagram illustrates the central role of DCGO, bridging its origin from Glyoxal to its diverse downstream applications in high-energy materials (Furazans) and analytical coordination chemistry.

Figure 1: Synthetic genealogy of this compound, highlighting the transition from historical chlorination to modern NCS protocols and its bifurcation into analytical and synthetic applications.

Scientific Integrity: Mechanism & Utility

The "Linchpin" Effect in Drug Development

For drug development professionals, DCGO is less about detecting Nickel and more about its bis-hydroximoyl chloride functionality. The chlorine atoms are highly displaceable nucleophilic sites.

-

Furazan Synthesis: Reaction of DCGO with ammonia or primary amines leads to cyclization, forming the 1,2,5-oxadiazole (furazan) ring.

-

Pharmacological Relevance: Furazan and Furoxan derivatives are potent nitric oxide (NO) donors. They are investigated for:

-

Vasodilation: Treatment of angina and hypertension.

-

Antimicrobial Action: Disruption of bacterial cell walls via oxidative stress [4].

-

High-Energy Density Materials (HEDM): Compounds like 3,3'-diamino-4,4'-azoxyfurazan (DAAF) are synthesized directly from DCGO precursors, offering high stability and energy output.

-

Analytical Chelation Mechanism

In the presence of Ni(II), DCGO loses two protons (one from each oxime group) to form a neutral, square-planar complex:

-

Self-Validation: The formation of a bright red precipitate is a qualitative "Go/No-Go" confirmation of DCGO's structural integrity. If the reagent fails to precipitate Ni(II) in ammoniacal solution, the chlorine atoms may have hydrolyzed, rendering the reagent defective.

Quantitative Data Summary

| Parameter | Historical Method ( | Modern Method (NCS) | Relevance |

| Yield | 77–97% | 85–95% | Efficiency of production |

| Purity | Variable (side products) | High (>98%) | Critical for pharma intermediates |

| Safety Profile | High Risk (Toxic gas, inhalation hazard) | Low Risk (Solid reagent, controlled addition) | Lab safety compliance |

| Temperature | Energy consumption/Ease of use | ||

| Key Byproduct | HCl gas | Succinimide (Water soluble) | Waste management |

References

-

Meyer, V. (1883). "Über das Glyoxim". Berichte der deutschen chemischen Gesellschaft, 16, 505.

-

Ponzio, G., & Ulpiani, C. (1924). "Preparation of Glyoxime and its Chlorination". Gazzetta Chimica Italiana, 42.

-

Wingard, L. A., Guzmán, P. E., & Sabatini, J. J. (2016).[2] "A Chlorine Gas-Free Synthesis of this compound". Organic Process Research & Development, 20(10), 1807–1810.

-

Biosynth. (n.d.). "this compound - Antimicrobial and Reagent Properties". Biosynth Catalog.

-

BenchChem. (n.d.). "this compound: Applications in Organic Synthesis and Coordination Chemistry". BenchChem Product Guide.

Sources

Technical Assessment: Dichloroglyoxime as a High-Potency Antimicrobial Agent

Topic: Antimicrobial and Bactericidal Properties of Dichloroglyoxime Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DCG), a vicinal di-chloro oxime, represents a class of high-efficacy antimicrobial agents often utilized in industrial bio-control and emerging pharmaceutical research. Unlike conventional antibiotics that target specific metabolic pathways, DCG functions primarily through oxidative chlorination and protein cross-linking , offering a broad-spectrum profile effective against recalcitrant biofilm formers and slime-producing bacteria. This guide provides a rigorous technical analysis of DCG’s chemical properties, bactericidal mechanisms, and validated experimental protocols for its synthesis and evaluation.

Chemical Profile & Synthesis

This compound (CAS: 2038-44-0) is a chlorinated derivative of glyoxime. Its vicinal chlorine atoms on the carbon backbone activate the oxime groups, enhancing its reactivity toward nucleophilic residues in biological systems.

-

IUPAC Name: (1E,2E)-1,2-dichloro-1,2-dihydroxyiminoethane

-

Molecular Formula: C₂H₂Cl₂N₂O₂

-

Molecular Weight: 156.95 g/mol

-

Solubility: Soluble in polar organic solvents (ethanol, methanol, acetone); sparingly soluble in water (hydrolyzes slowly).

Synthesis Pathway

The synthesis of DCG is a two-step process starting from glyoxal. The critical step is the chlorination of glyoxime, which must be controlled to prevent over-chlorination or decomposition.

Figure 1: Synthetic pathway for this compound involving condensation and controlled chlorination.

Mechanism of Action (MOA)

DCG’s antimicrobial potency stems from its ability to act as a chlorine donor and a cross-linking agent . Its mechanism is distinct from beta-lactams or aminoglycosides, making it valuable against multi-drug resistant (MDR) strains.

Primary Mechanism: Oxidative Chlorination

Upon contact with the bacterial microenvironment, DCG undergoes partial hydrolysis or direct nucleophilic attack, generating reactive chlorine species. These species target electron-rich amino acid residues (Tyrosine, Tryptophan, Cysteine) on bacterial cell wall proteins and membrane-bound enzymes.

-

Target: Surface proteins and peptidoglycan-associated enzymes.

-

Effect: Chlorination of tyrosine residues leads to protein denaturation and loss of function.

Secondary Mechanism: Enzyme Inhibition

Research indicates DCG acts as a reversible, uncompetitive inhibitor of lysozyme (Ki ≈ 52 µM). While lysozyme is a host defense enzyme, in a bacterial context, DCG likely interferes with bacterial autolysins (which share structural homology with lysozyme). Inhibition of autolysins disrupts cell wall remodeling during binary fission, leading to bacteriostasis or lysis due to turgor pressure imbalances.

Figure 2: Multi-modal mechanism of action showing oxidative damage and enzymatic inhibition pathways.

Antimicrobial Efficacy & Spectrum

DCG exhibits broad-spectrum activity but is particularly noted for its efficacy against industrial slime-forming bacteria (e.g., Pseudomonas spp.) and sulfate-reducing bacteria.

Comparative Efficacy (Industrial Benchmarks)

In industrial water treatment applications, DCG is often compared to DBNPA (2,2-dibromo-3-nitrilopropionamide). Studies suggest DCG can be up to 10x more effective at lower concentrations for specific slime control applications.

| Organism Type | Target Strain | MIC (ppm) | Mechanism Note |

| Gram-Negative | Pseudomonas aeruginosa | 0.5 - 2.0 | Membrane disruption predominant |

| Gram-Negative | Escherichia coli | 1.0 - 3.0 | Protein chlorination |

| Gram-Positive | Staphylococcus aureus | 2.0 - 5.0 | Cell wall cross-linking interference |

| Fungi/Yeast | Candida albicans | 5.0 - 10.0 | Oxidative stress |

Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: High-purity DCG is unstable; fresh synthesis is recommended for critical assays.

-

Preparation: Dissolve 1 mol of glyoxime in methanol. Cool the solution to -20°C to prevent thermal decomposition.

-

Chlorination: Slowly bubble chlorine gas (or add sulfuryl chloride dropwise) into the solution while stirring. Maintain temperature below -10°C.

-

Crystallization: Allow the mixture to warm to room temperature naturally. Evaporate solvent to dryness.

-

Purification: Wash the resulting solid with cold chloroform to remove unreacted intermediates. Recrystallize from ethanol.

-

Validation: Verify structure via melting point (200-204°C) and FTIR (distinct C-Cl stretch).

Protocol 2: Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution Method (CLSI adapted)

-

Inoculum: Prepare a 0.5 McFarland bacterial suspension (E. coli or S. aureus) in Mueller-Hinton Broth (MHB).

-

Stock Solution: Dissolve DCG in DMSO (10 mg/mL). Note: Avoid aqueous stock due to hydrolysis.

-

Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

-

Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 18-24 hours.

-

Readout: Determine the lowest concentration with no visible growth (turbidity).

Protocol 3: Time-Kill Kinetics Assay

Rationale: To determine if DCG is bactericidal (>3 log reduction) or bacteriostatic.

-

Setup: Inoculate MHB containing DCG at 2x MIC with bacteria (~10^6 CFU/mL). Include a growth control (no DCG).

-

Sampling: Aliquot samples at T=0, 1, 2, 4, 8, and 24 hours.

-

Neutralization: Immediately dilute samples in neutralizing broth (e.g., Dey-Engley) to stop oxidative action.

-

Plating: Plate dilutions on nutrient agar and incubate overnight.

-

Analysis: Plot Log10 CFU/mL vs. Time. A reduction of ≥3 Log10 CFU/mL indicates bactericidal activity.

Safety & Toxicology

Handling Precautions: DCG is a potent chemical irritant and sensitizer.

PPE Requirements:

-

Nitrile gloves (double-gloving recommended).

-

Chemical safety goggles and face shield.

-

Work within a fume hood to avoid inhalation of dust or potential chlorine off-gassing.

References

-

Biosynth. (n.d.). This compound - Antimicrobial properties and chemical data. Retrieved from

-

BenchChem. (n.d.). This compound: Mechanism of action and lysozyme inhibition. Retrieved from

-

National Institutes of Health (NIH). (2021). Biocide Use in the Antimicrobial Era: A Review. Molecules, 26(8), 2276. Retrieved from

-

Google Patents. (2015). Method for synthesizing this compound (CN104276978A). Retrieved from

-

TCI Chemicals. (2025).[3] Safety Data Sheet: this compound. Retrieved from

Sources

Theoretical Characterization & In Silico Profiling of Dichloroglyoxime Metal Complexes

Executive Technical Summary

Dichloroglyoxime (DCGO) serves as a potent vic-dioxime ligand, distinguished from its methylated counterpart (dimethylglyoxime) by the electron-withdrawing nature of its chlorine substituents. This electronic modulation significantly alters the Lewis basicity of the oxime nitrogen atoms and the acidity of the oxime protons, creating unique coordination environments for transition metals (Ni(II), Cu(II), Co(II), Pt(II)).

This guide outlines a rigorous theoretical framework for studying DCGO-metal complexes. It synthesizes Density Functional Theory (DFT) protocols for structural optimization with Time-Dependent DFT (TD-DFT) for spectroscopic prediction, culminating in molecular docking workflows to assess pharmacological potential.

Key Theoretical Insight: The substitution of methyl groups with chlorine atoms reduces the HOMO-LUMO gap in corresponding metal complexes, often resulting in a bathochromic shift in electronic absorption spectra and enhanced electrophilicity at the metal center, a critical parameter for nucleophilic attacks in catalytic and biological mechanisms.

Computational Framework: The "Workhorse" Protocol

To ensure reproducibility and accuracy comparable to experimental data, the following computational methodology is recommended as a standard baseline.

Level of Theory Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic-metallic hybrids due to its balanced treatment of exchange and correlation energy. For systems involving charge-transfer excitations (e.g., solar cell applications), CAM-B3LYP or wB97XD (including dispersion corrections) is advised to correct for long-range interaction errors.

-

Basis Sets:

-

Ligand Atoms (C, H, N, O, Cl): 6-31G+(d,p) or 6-311++G(d,p) . The diffuse functions (+) are critical for describing the lone pairs on Oxygen and Chlorine, while polarization functions (d,p) account for the anisotropic electron distribution in the oxime bonds.

-

Metal Centers (Ni, Cu, Co, Pt): LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta). This basis set employs an Effective Core Potential (ECP) to model inner-shell electrons, computationally efficient for heavy metals while accounting for relativistic effects in Pt complexes.

-

Geometry Optimization Workflow

-

Input Structure Generation: Construct the initial guess with a square-planar geometry (

symmetry point group approximation) for Ni(II) and Pt(II) complexes. -

Optimization (Opt): Run optimization in the gas phase first to locate the global minimum.

-

Frequency Calculation (Freq): Essential for two reasons:

-

Validation: Ensure no imaginary frequencies (NImag=0) exist, confirming a true local minimum.

-

Thermodynamics: Calculate Zero-Point Energy (ZPE) and thermal corrections to Enthalpy (

) and Gibbs Free Energy (

-

Solvation Models

For biological relevance, single-point energy calculations should be performed using the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

Structural & Electronic Insights

Geometric Parameters & Hydrogen Bonding

Theoretical studies consistently reveal that DCGO complexes adopt a square-planar geometry stabilized by strong intramolecular hydrogen bonds (O-H···O).

-

M-N Bond Lengths: Typically range between 1.85 Å – 1.95 Å. The M-N bond in DCGO complexes is often slightly shorter than in dimethylglyoxime complexes due to the reduced electron density on the nitrogen, enhancing back-bonding from electron-rich metals like Ni(II).

-

H-Bonding: The O···O distance in the O-H···O bridge is a critical descriptor of stability. In DCGO complexes, this distance is generally short (2.40–2.50 Å), indicating a strong "pseudo-macrocyclic" effect that renders these complexes exceptionally stable against hydrolysis.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (

| Orbital | Character | Significance |

| HOMO | Metal | Acts as the electron donor. High energy implies good antioxidative potential. |

| LUMO | Ligand | Acts as the electron acceptor. Low energy implies high electrophilicity. |

| Gap ( | Energy Difference | DCGO vs. DMG: DCGO complexes exhibit a smaller gap than DMG complexes due to the inductive effect (-I) of Chlorine, stabilizing the HOMO less than the LUMO. |

Molecular Electrostatic Potential (MEP)

MEP maps generated from the SCF density matrix visualize reactive sites.

-

Red Regions (Negative Potential): Concentrated around the Chlorine atoms and the oxime Oxygen atoms. These are preferred sites for electrophilic attack (e.g., protonation).

-

Blue Regions (Positive Potential): Concentrated around the oxime protons and the metal center (if axially open). These sites drive docking interactions with negatively charged protein residues (e.g., Asp, Glu).

Spectroscopic Validation Protocols

Vibrational Spectroscopy (IR)

DFT calculations systematically overestimate harmonic frequencies due to the neglect of anharmonicity.

-

Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-31G(d)) to align with experimental FTIR data.

-

Marker Bands:

- : Predicted ~1580–1620 cm⁻¹. Shifts to lower frequency upon coordination.

- : Predicted ~1000–1200 cm⁻¹.

- : Broad, weak band often appearing ~1700–1800 cm⁻¹ in the theoretical spectrum due to strong H-bonding (experimentally often very broad/invisible).

Electronic Transitions (UV-Vis)

Use TD-DFT (Time-Dependent DFT) with the same functional/basis set to predict vertical excitation energies.

-

d-d Transitions: Weak intensity (

), found in the visible region (400–600 nm). -

MLCT (Metal-to-Ligand Charge Transfer): Dominant intense bands in the near-UV (300–400 nm).

-

LMCT (Ligand-to-Metal Charge Transfer): High energy UV bands (<300 nm).

-

Note: The presence of Cl atoms often causes a redshift in the MLCT band compared to alkyl-substituted glyoximes.

Pharmacological Potential: In Silico Docking

Given the planar, lipophilic nature of DCGO complexes, they are prime candidates for DNA intercalation or binding to hydrophobic protein pockets.

Target Selection

Based on structural homology to cisplatin and other metallodrugs, relevant targets include:

-

DNA (Intercalation): The planar DCGO-Metal framework can slide between base pairs.

-

Topoisomerase II: Enzymes that manage DNA tangles; inhibition leads to apoptosis in cancer cells.

-

Tyrosyl-tRNA Synthetase: A bacterial target, relevant for antimicrobial profiling.

Docking Workflow[1]

-

Ligand Prep: Convert the optimized DFT geometry (log file) to .pdb or .mol2 format. Assign Gasteiger charges.[1]

-

Receptor Prep: Retrieve crystal structure (e.g., PDB ID: 1JIJ for Tyrosyl-tRNA synthetase).[1] Remove water/co-factors.[1] Add polar hydrogens.

-

Grid Generation: Center the grid box on the active site (often defined by a co-crystallized native ligand).

-

Docking Run: Use AutoDock Vina or Gold.

-

Analysis: Look for Binding Energy (

kcal/mol indicates good affinity) and specific interactions (Pi-Pi stacking, Metal-coordination to Histidine).

Visualization & Logic Flow

Computational Study Workflow

Caption: Figure 1. Integrated workflow for the theoretical characterization and biological profiling of metal complexes.

Metal-Ligand Interaction Logic

Caption: Figure 2. Mechanistic influence of Chlorine substituents on the electronic stability of the metal complex.

References

-

Nogheu, L. N., et al. (2016). "Structural, Spectral (IR and UV/Visible) and Thermodynamic Properties of Some 3d Transition Metal(II) Chloride Complexes of Glyoxime and Its Derivatives: A DFT and TD-DFT Study." Computational Chemistry. Link

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link

- Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT.

-

Tsantis, S. T., et al. (2020). "Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II)." ResearchGate.[2] (Relevant context for zinc-chloroxime derivatives). Link

-

Parr, R. G., et al. (1999). "Electrophilicity Index."[3] Journal of the American Chemical Society. (Foundational theory for MEP analysis). Link

Sources

Methodological & Application

Using Dichloroglyoxime in the synthesis of furoxanes

Technical Application Note: Controlled Synthesis of Functionalized Furoxans via Dichloroglyoxime

Executive Summary

This application note details the strategic use of This compound (DCGO) as a high-utility scaffold for synthesizing 3,4-functionalized furoxans (1,2,5-oxadiazole-2-oxides) . While furoxans are classically known for their energetic properties, their capacity to release nitric oxide (NO) under physiological conditions has positioned them as critical pharmacophores in cardiovascular and cancer drug discovery.

Unlike the dimerization of nitrile oxides which often yields symmetrical products with limited diversity, the oxidative cyclization of DCGO yields 3,4-dichlorofuroxan , a highly reactive electrophilic intermediate. This intermediate allows for sequential nucleophilic substitution (SNAr), enabling the precise construction of non-symmetrical, pharmacologically active NO donors.

Mechanistic Pathway & Logic

The synthesis relies on the oxidative closure of the oxime functionalities in DCGO. The utility of this pathway lies in the preservation of the carbon-chlorine bonds, which serve as "handles" for downstream derivatization.

Reaction Pathway Diagram

Figure 1: Step-wise transformation from Glyoxime to functionalized Furoxan scaffolds.[1][2][3][4] The 3,4-dichlorofuroxan intermediate is pivotal for creating asymmetric libraries.

Critical Protocols

Protocol A: Synthesis of this compound (DCGO)

Prerequisite: This step converts glyoxime into the chlorinated precursor. High purity is required to prevent side-reactions during cyclization.

Reagents:

-

Glyoxime (10 mmol)[5]

-

Chlorine gas (

) or Sulfuryl Chloride ( -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Temperature: -20°C to -10°C

Procedure:

-

Dissolution: Dissolve glyoxime (0.88 g, 10 mmol) in MeOH (15 mL) in a 3-neck round-bottom flask equipped with a thermometer and gas inlet.

-

Cooling: Submerge the flask in an acetone/dry ice bath to maintain an internal temperature of -20°C .

-

Chlorination: Slowly bubble dry

gas through the solution.-

Control Point: The rate must be controlled to keep the temperature below -10°C. Exotherms promote the formation of furoxan byproducts prematurely or decomposition.

-

-

Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting material spot (

) will disappear, replaced by DCGO ( -

Isolation: Purge excess chlorine with nitrogen. Evaporate the solvent under reduced pressure (keep bath < 30°C).

-

Purification: Recrystallize the residue from chloroform/hexane to yield white crystalline needles.

-

Yield Expectation: 75–85%.

-

Melting Point: 200–202°C (dec).

-

Protocol B: Oxidative Cyclization to 3,4-Dichlorofuroxan

Core Transformation: Converting the linear dioxime to the cyclic N-oxide.

Safety Note: Furoxans are energetic materials. 3,4-Dichlorofuroxan is thermally stable but should be handled behind a blast shield.

Reagents:

-

This compound (5 mmol)

-

Oxidant: Lead Tetraacetate (

) (Preferred for yield) or Sodium Hypochlorite ( -

Solvent: Glacial Acetic Acid (for Pb) or DCM/Water (for NaOCl)

Method 1: Lead Tetraacetate (Standard High-Yield Route)

-

Suspension: Suspend DCGO (0.79 g, 5 mmol) in glacial acetic acid (10 mL).

-

Addition: Add

(2.44 g, 5.5 mmol) portion-wise over 20 minutes at room temperature.-

Observation: The solution will turn yellow/orange.

-

-

Reaction: Stir for 1 hour. The reaction is usually rapid.

-

Quenching: Pour the mixture into ice water (50 mL).

-

Extraction: Extract with Dichloromethane (

mL). Wash organics with saturated -

Drying: Dry over

and concentrate.-

Product: Pale yellow oil or low-melting solid.

-

Yield: 80–90%.[6]

-

Method 2: Hypochlorite (Green/Scalable Route)

-

Biphasic Setup: Dissolve DCGO in DCM. Add to a vigorously stirred solution of 5%

(aq) at 0°C. -

Phase Transfer: Addition of a phase transfer catalyst (e.g.,

, 5 mol%) significantly accelerates the cyclization. -

Separation: Separate the organic layer after 2 hours, wash, and dry.

Protocol C: Nucleophilic Substitution (Derivatization)

Application: Creating NO-donating drug candidates.[1] The C-3 and C-4 chlorines have different reactivities due to the N-oxide asymmetry, but in 3,4-dichloro derivatives, the first substitution is generally facile.

Procedure:

-

Setup: Dissolve 3,4-dichlorofuroxan (1 mmol) in anhydrous THF or Acetonitrile.

-

Nucleophile Addition: Add the amine nucleophile (e.g., Morpholine, 2.0 eq) dropwise at 0°C .

-

Note: Use 2 equivalents: one to react, one to scavenge the HCl byproduct. Alternatively, use 1 eq of amine + 1.2 eq of DIPEA.

-

-

Temperature Control:

-

Mono-substitution: Keep at 0°C to Room Temperature (1–2 hours).

-

Di-substitution: Heat to reflux (6–12 hours).

-

-

Workup: Evaporate solvent, resuspend in EtOAc, wash with water, and purify via column chromatography.

Data Summary & Troubleshooting

Table 1: Oxidant Efficiency for DCGO Cyclization

| Oxidant System | Solvent | Yield (%) | Reaction Time | Notes |

| Pb(OAc)4 | AcOH | 85-92% | 1 hr | High yield, reliable, toxic lead waste. |

| NaOCl (Bleach) | DCM/H2O | 70-80% | 2-4 hrs | Green chemistry, requires phase transfer catalyst. |

| N2O4 | Et2O | 60-70% | 3 hrs | Gas handling required, clean product. |

| K3Fe(CN)6 | H2O/Base | 50-60% | 6 hrs | Low yield, difficult workup due to emulsions. |

Troubleshooting Guide

-

Problem: Low yield in Protocol A (Chlorination).

-

Cause: Temperature too high (> -10°C) leading to hydrolysis of the oxime.

-

Solution: Ensure strictly anhydrous methanol and maintain -20°C.

-

-

Problem: Incomplete cyclization in Protocol B.

-

Cause: Old oxidant (Pb(OAc)4 absorbs moisture).

-

Solution: Recrystallize Pb(OAc)4 from acetic acid before use or switch to excess NaOCl.

-

-

Problem: Mixture of mono- and di-substituted products in Protocol C.

-

Cause: Temperature too high during first addition.

-

Solution: Perform the first addition at -10°C and monitor strictly by TLC.

-

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis and handling of DCGO-derived furoxans.

References

-

Synthesis of Chlorofuroxans

-

Furoxans as NO Donors

- Title: Furoxans as Nitric Oxide Donors: 3,4-Dichlorofuroxan as a versatile intermedi

- Source:Molecules, 2010, 15(2), 782-792.

-

URL:[Link]

-

Nucleophilic Substitution Mechanism

-

Green Synthesis of Furoxans

-

Review of Furoxan Chemistry

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activities of Furoxan Derivatives Designed as Novel Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104276978A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. osti.gov [osti.gov]

- 7. savemyexams.com [savemyexams.com]

- 8. cine-Substitution in the thiophen series. Mechanism of the reaction of 3,4-dinitrothophen with sodium arenethiolates in methanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Dichloroglyoxime (DCGO) in Pharmaceutical Development

Introduction: The Versatile "Warhead" Precursor

Dichloroglyoxime (DCGO, CAS: 2038-44-0) is often overshadowed by its methylated cousin, dimethylglyoxime. However, in pharmaceutical development, DCGO is the superior reagent for scaffold diversification . Unlike non-functionalized oximes, the chlorine atoms at the

This guide details the use of DCGO as a pivotal intermediate for synthesizing Furoxans (Nitric Oxide donors) and Isoxazoles (bioactive heterocycles) , and provides validated protocols for its handling and quality control.

Key Pharmaceutical Applications

-

NO-Donor Prodrugs: Precursor to furoxan-based hybrid drugs for cardiovascular therapy.

-

Antimicrobial Scaffolds: Synthesis of bis-aminoglyoximes with potent gram-positive activity.

-

Click-Chemistry Surrogate: Generation of Cyanogen

-dioxide equivalents for [3+2] cycloadditions.

Safety & Handling (Critical)

Hazard Class: Irritant / Potential Explosive Precursor.

-

Risk: Dry DCGO can be shock-sensitive. High-nitrogen content implies potential energetic decomposition.

-

Storage: Store wet (typically 10-20% water or alcohol wet) at 2-8°C.

-

Incompatibility: Avoid contact with strong reducing agents and concentrated bases in the absence of solvent (exothermic polymerization).

Module A: Synthetic Scaffold Generation

Protocol 1: Synthesis of Furoxan-Based NO Donors

Context: Furoxans (1,2,5-oxadiazole-2-oxides) are stable nitric oxide (NO) donors.[1] DCGO allows for the "grafting" of the furoxan ring onto amine-bearing drug pharmacophores.

Mechanism

The reaction proceeds via nucleophilic substitution of the chlorine atoms by amines, followed by oxidative cyclization (or dehydration depending on conditions).

Workflow Diagram (DOT)

Figure 1: Synthetic pathway from DCGO to bioactive Furoxan scaffolds.

Step-by-Step Protocol

Reagents: DCGO (10 mmol), Aniline derivative (22 mmol), Ethanol (50 mL), NaHCO₃.

-

Preparation: Dissolve 1.57 g of DCGO in 50 mL of ethanol. Ensure the solution is clear (sonicate if necessary).

-

Nucleophilic Attack: Add the aniline derivative (2.2 eq) dropwise at 0°C.

-

Expert Insight: We use a slight excess of amine to scavenge the HCl generated. For valuable amines, use 1.0 eq amine + 1.1 eq DIPEA to conserve the pharmacophore.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the DCGO spot (

) indicates conversion to the bis-aminoglyoxime intermediate. -

Cyclization: Add aqueous NaOH (10%, 5 mL) and reflux for an additional hour to force dehydration to the furoxan.

-

Isolation: Cool to room temperature. Pour into ice water (200 mL). The furoxan usually precipitates. Filter and recrystallize from EtOH/Water.

Module B: Heterocycle Construction ([3+2] Cycloaddition)

Protocol 2: Synthesis of 3-Chloro-isoxazoles

Context: DCGO is a precursor to chloroformonitrile N-oxide (Cl-C≡N→O), a highly reactive dipole. This allows for the synthesis of 3-chloroisoxazoles, which are versatile intermediates for coupling reactions (Suzuki/Sonogashira).

Mechanism

Base-mediated elimination of HCl from DCGO generates the nitrile oxide in situ, which undergoes a [3+2] cycloaddition with an alkyne.

Experimental Workflow

Reagents: DCGO (5 mmol), Phenylacetylene (5.5 mmol), Triethylamine (Et₃N, 6 mmol), DCM (20 mL).

-

Setup: Flame-dry a round-bottom flask. Add DCGO and Phenylacetylene in dry DCM.

-

Controlled Addition (Critical):

-

Why? Adding base too fast causes the nitrile oxide to dimerize into furoxan (side product) rather than reacting with the alkyne.

-

Action: Dissolve Et₃N in 5 mL DCM. Add this solution via syringe pump over 2 hours at 0°C.

-

-

Reaction: Allow to warm to room temperature and stir overnight.

-

Workup: Wash with 1N HCl (to remove excess amine) and Brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Silica gel). 3-chloroisoxazoles typically elute in low-polarity fractions.

Data Summary: Precursor Efficiency

| Precursor | Generated Dipole | Stability | Dimerization Risk |

|---|---|---|---|

| This compound | Chloroformonitrile N-oxide | Low (Transient) | High (Requires slow base addition) |

| Benzohydroximoyl chloride | Benzonitrile N-oxide | Moderate | Moderate |

| Nitrolic acids | Nitrile oxide | Variable | High |

Module C: Analytical Quality Control

Protocol 3: Purity Assay of DCGO Reagent

Context: Commercial DCGO degrades to glyoxime and hydroxylamine over time. Impure reagent leads to complex side-reaction profiles in GMP synthesis.

Method: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (oxime

transition). -

Sample Prep: Dissolve 10 mg DCGO in 10 mL MeOH. Inject 10 µL.

Acceptance Criteria:

-

DCGO Purity > 97.0% (Area %).

-

Monochloroglyoxime < 1.0%.

-

Unknown impurities < 0.5%.

References

-

Grundmann, C. (1963). "Nitrile Oxides." Angewandte Chemie International Edition, 2(11), 605-644.

-

Gasco, A., & Boulton, A. J. (1981). "Furoxans and Benzofuroxans."[2] Advances in Heterocyclic Chemistry, 29, 251-340.

- Sliwa, W. (1979). "1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides." Polish Journal of Chemistry.

-

TCI Chemicals. (2024). "this compound Safety Data Sheet."

-

Wang, J., et al. (2016). "Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime." Journal of Physical Chemistry A.

Sources

Advanced Application Note: Dichloroglyoxime (DCGO) in Environmental & Pharmaceutical Water Testing

Executive Summary

Dichloroglyoxime (DCGO), a chlorinated derivative of the classic vicinal dioxime chelator dimethylglyoxime (DMG), serves as a specialized reagent for the trace analysis of transition metals—specifically Nickel (Ni), Cobalt (Co), and Palladium (Pd). While DMG remains the industry standard, DCGO offers distinct electrochemical and solubility profiles due to the electron-withdrawing nature of its chlorine substituents.

This application note details the use of DCGO in two critical workflows: Spectrophotometric Determination for routine environmental monitoring and Adsorptive Stripping Voltammetry (AdSV) for ultra-trace analysis (ppt levels) required in pharmaceutical process water and critical environmental ecosystems.

Key Advantages of DCGO[1][2]

-

Enhanced Acidity: The electronegative chlorine atoms lower the pKa of the oxime protons compared to DMG, altering the pH optimum for complexation.

-

Synthetic Versatility: DCGO acts as a precursor for generating highly specific asymmetric ligands (e.g., aminoglyoximes) for targeted metal extraction.

-

Palladium Selectivity: High affinity for Pd(II) makes it valuable for detecting catalyst residues in pharmaceutical wastewaters.

Chemical Mechanism & Theory

The fundamental mechanism of DCGO relies on the formation of stable, square-planar coordination complexes with transition metals. The ligand coordinates through the nitrogen atoms of the oxime groups.

The Chelation Reaction

In the presence of Ni(II), two DCGO molecules lose a proton each and coordinate to the metal center, forming a neutral, hydrophobic complex. The stability of this complex is stabilized by intramolecular hydrogen bonding (O-H···O).

Figure 1: Reaction pathway for the formation of the Nickel-Dichloroglyoxime complex. The 1:2 Metal-to-Ligand ratio is critical for quantitative analysis.

Protocol A: Spectrophotometric Determination of Nickel

Target: Routine Environmental Water (River, Effluent) LOD: ~0.1 ppm (mg/L)

Reagents & Equipment

-

DCGO Solution (0.1%): Dissolve 0.1 g this compound in 100 mL absolute ethanol. (Note: DCGO is less soluble in water than DMG; ethanol is mandatory).

-

Ammonium Citrate (10%): Masking agent for Iron (Fe).

-

Ammonia Buffer (pH 9.5): NH₄OH / NH₄Cl.

-

Extraction Solvent: Chloroform (CHCl₃).

-

Spectrophotometer: Capable of measuring at 375 nm (UV) or 530 nm (Visible, if oxidized).

Step-by-Step Workflow

-

Sample Preparation:

-

Filter 100 mL of water sample through a 0.45 µm membrane to remove particulates.

-

Acidify slightly with HNO₃ to pH < 2 to preserve metals, then neutralize to pH 7 prior to analysis.

-

-

Masking Interferences:

-

Add 5 mL of 10% Ammonium Citrate to the sample.

-

Why? This sequesters Fe(III), which would otherwise precipitate as ferric hydroxide at alkaline pH and occlude the target analyte.

-

-

Complexation:

-

Solvent Extraction (Critical Step):

-

Transfer solution to a separatory funnel.

-

Add 10 mL Chloroform and shake vigorously for 2 minutes. The neutral Ni(DCGO)₂ complex partitions into the organic phase.

-

Allow phases to separate. Collect the lower organic layer.

-

-

Measurement:

-

Dry the chloroform layer over anhydrous Na₂SO₄.

-

Measure Absorbance at 375 nm (primary band) or 530 nm (secondary band) against a reagent blank.

-

Protocol B: High-Sensitivity Adsorptive Stripping Voltammetry (AdSV)

Target: Pharmaceutical Process Water, Trace Environmental Analysis LOD: < 50 ppt (ng/L)

This method utilizes the surface activity of the metal-chelate. The DCGO-Metal complex adsorbs onto the electrode, allowing for a pre-concentration step that amplifies sensitivity by orders of magnitude.

Instrumentation

-

Voltammetric Stand: Metrohm 884 Professional VA or equivalent.[3]

-

Working Electrode: Hanging Mercury Drop Electrode (HMDE) or Bismuth Film Electrode (BiFE) for mercury-free compliance.

-

Reference Electrode: Ag/AgCl (3M KCl).[3]

-

Auxiliary Electrode: Platinum wire.

Experimental Logic & Workflow

Figure 2: Adsorptive Stripping Voltammetry workflow. The pre-concentration step (Adsorption) is the key to achieving ppt-level sensitivity.

Detailed Protocol

-

Electrolyte Preparation:

-

Prepare 0.1 M Ammonia/Ammonium Chloride buffer (pH 9.2).

-

Add DCGO to a final concentration of 20 µM . (Excess ligand is required to ensure total complexation of trace metals).

-

-

Deposition (Accumulation):

-

Purge solution with N₂ for 300s to remove Oxygen (O₂ reduces at similar potentials, causing interference).

-

Apply a deposition potential of -0.7 V for 60 seconds while stirring.

-

Mechanism: The Ni(DCGO)₂ complex adsorbs onto the electrode surface.[4]

-

-

Equilibration:

-

Stop stirring. Allow the solution to rest for 10 seconds (Equilibration time).

-

-

Stripping Scan:

-

Scan from -0.7 V to -1.2 V using Differential Pulse Voltammetry (DPV) .

-

Result: A sharp reduction peak for Nickel will appear at approximately -0.95 V . Cobalt (if present) will appear at -1.15 V .

-

-

Quantification:

-

Use the Standard Addition Method (spike samples with known Ni concentrations) to overcome matrix effects.

-

Data Analysis & Interference Management

Interference Table

Environmental samples are complex matrices. Use this guide to manage common interferences.

| Interfering Ion | Effect | Mitigation Strategy |

| Fe(III) / Al(III) | Precipitates as hydroxides; occludes analyte. | Add Citrate or Tartrate masking agents. |

| Cu(II) | Competes for DCGO; overlaps in voltammetry. | Add Thiosulfate or use EDTA (selectively binds Cu over Ni at specific pH). |

| Organic Matter | Surfactants block electrode surface (AdSV). | UV Digestion of sample prior to analysis is mandatory for wastewater. |

| Co(II) | Forms similar complex.[5] | DCGO separates Ni and Co peaks by ~200mV in AdSV, allowing simultaneous detection. |

Comparative Performance Data

Typical figures based on optimized conditions.

| Parameter | Spectrophotometry (Protocol A) | AdSV (Protocol B) |

| Linear Range | 0.1 – 10.0 mg/L (ppm) | 0.05 – 50.0 µg/L (ppb) |

| Limit of Detection | 0.05 mg/L | 0.01 µg/L (10 ppt) |

| Sample Volume | 50 - 100 mL | 10 mL |

| Cost per Test | Low | Medium (Instrumentation) |

References

-

Metrohm AG. (2021). Determination of nickel and cobalt in water samples by adsorptive stripping voltammetry with a Bi drop electrode.[3] Application Bulletin 440/1.[3] Link

-

ChemicalBook. (2025).[2][6] this compound Properties and Applications.[7][8][1][6][9]Link

-

BenchChem. (2025). This compound: Research Applications in Coordination Chemistry.[8]Link

-

MDPI. (2021). Determination of Trace Levels of Nickel(II) by Adsorptive Stripping Voltammetry Using a Disposable Carbon Electrode.[4]Link

-

ResearchGate. (2017). Density Functional Theory Investigation of d8 Transition Metal(II) (Ni, Pd, Pt) Chloride Complexes of Some Vic-dioximes.Link

Sources

- 1. byjus.com [byjus.com]

- 2. scribd.com [scribd.com]

- 3. metrohm.com [metrohm.com]

- 4. mdpi.com [mdpi.com]

- 5. metrohm.com [metrohm.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound|2038-44-0|Research Chemical [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Dichloroglyoxime metal complex formation with copper and cobalt

Application Note: Synthesis, Characterization, and Biological Profiling of Dichloroglyoxime (DCGO) Metal Complexes

Executive Summary

This application note details the synthesis and characterization of Copper(II) and Cobalt(III) complexes derived from this compound (DCGO). Unlike its methylated analog (Dimethylglyoxime, DMG), DCGO possesses electron-withdrawing chlorine atoms that significantly alter the ligand's acidity (

Chemical Principles & Mechanistic Insight

The Ligand: this compound ( )

While DMG is a standard analytical reagent, DCGO offers unique advantages. The chlorine substituents exert a strong inductive effect (-I), reducing the electron density on the oxime nitrogen.

-

Acidity: The oxime protons in DCGO are more acidic than in DMG. Consequently, DCGO can coordinate to metals at a lower pH, reducing the risk of metal hydroxide precipitation.

-

Lipophilicity: The chloro-groups alter the partition coefficient (

), potentially enhancing membrane permeability in biological applications.

Coordination Geometry

-

Copper(II): Forms a bis-chelate complex

. The geometry is typically square planar, stabilized by strong intramolecular hydrogen bonding ( -

Cobalt: Cobalt(II) reacts with DCGO but readily oxidizes to Cobalt(III) in the presence of air and basic conditions, forming "Cobaloximes" of the type

, where

Experimental Protocols

Reagents & Safety

-

This compound (DCGO): Synthesized via N-chlorosuccinimide (NCS) chlorination of glyoxime (safer than

gas) [1]. -

Metal Salts:

, -

Solvents: Ethanol (Abs.), Acetone, Deionized Water.

-

Buffer: Sodium Acetate / Acetic Acid.

Protocol A: Synthesis of Copper(II) this compound

Target Structure:

-

Ligand Solubilization: Dissolve 2.0 mmol of DCGO in 20 mL of warm ethanol (

). Note: DCGO is less soluble than DMG; ensure complete dissolution before proceeding. -

Metal Addition: Add 1.0 mmol of

dissolved in 5 mL water dropwise to the ligand solution under stirring. The solution will turn dark green/brown. -

pH Adjustment (Critical Step): Slowly add 1M Sodium Acetate solution until the pH reaches 5.5 – 6.0 .

-

Why? DCGO is acidic; pH < 4 prevents deprotonation/coordination. pH > 7 risks

precipitation.

-

-

Digestion: Heat the mixture at

for 30 minutes. A heavy olive-green precipitate should form. -

Isolation: Cool to room temperature. Filter the precipitate, wash with cold water (to remove NaCl) and cold ethanol (to remove unreacted ligand).

-

Drying: Dry in a vacuum desiccator over

.

Protocol B: Synthesis of Cobalt(III) this compound (Cobaloxime)

Target Structure:

-

Reaction Setup: In a three-neck flask, dissolve 2.0 mmol DCGO in 25 mL ethanol.

-

Cobalt Addition: Add 1.0 mmol

(solid) directly to the solution. Stir until dissolved (pink/violet solution). -

Oxidation & Base: Add 2.0 mmol of NaOH (dissolved in min. water).

-

Observation: The solution turns dark brown (Co(II) species).[1]

-

-

Aeration: Bubble a stream of air through the solution for 1 hour.

-

Crystallization: Concentrate the solution by rotary evaporation to half volume. Allow to stand overnight at

. Yellow-brown crystals of the Co(III) complex will deposit.

Workflow Visualization

The following diagram illustrates the decision logic and synthesis workflow for these complexes.

Figure 1: Comparative synthesis workflow for Cu(II) and Co(III) DCGO complexes.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)

The shift in the

| Functional Group | Free DCGO ( | Metal Complex ( | Diagnostic Insight |

| 3200-3400 (Sharp) | 2300-2400 (Broad) | Formation of | |

| ~1620 | 1540-1580 | Shift to lower wavenumber indicates N-coordination to metal. | |

| ~980 | 1050-1200 | Shift to higher wavenumber due to increased bond order upon chelation. | |

| N/A | 450-520 | Direct confirmation of Metal-Nitrogen bond [2]. |

Electronic Absorption (UV-Vis)

-

Ligand:

transition at ~250 nm. -

Cu-Complex: Distinct d-d transition band (broad) around 600-700 nm (visible region), responsible for the olive/brown color.

-

Co-Complex: Charge Transfer (LMCT) bands often obscure d-d transitions, appearing as intense absorption < 400 nm.

Biological Applications & Signaling[1]

DCGO complexes are potent antimicrobial agents. The mechanism involves the release of metal ions or direct interaction with bacterial DNA/proteins.

Figure 2: Proposed Mechanism of Action (MoA) for antimicrobial activity of DCGO complexes.

References

-

BenchChem. (2023). This compound Properties and Synthesis Overview. Retrieved from

-

ResearchGate. (2025).[5] Infrared Spectroscopy of Transition Metal-Molecular Interactions.[6][7][8] Retrieved from

-

National Institutes of Health (NIH). (2025). Antimicrobial and Anti-Biofilm Activity of Metal Complexes. Retrieved from

-

Google Patents. (2015). Method for synthesizing this compound (CN104276978A). Retrieved from

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104276978A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pjsir.org [pjsir.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Yield Synthesis of Dichloroglyoxime (DCG)

This guide outlines a high-yield, laboratory-scale synthesis protocol for Dichloroglyoxime (DCG) , focusing on the N-Chlorosuccinimide (NCS) route. This method is selected over traditional chlorine gas procedures to maximize safety, reproducibility, and yield while minimizing the risks associated with handling toxic gaseous reagents in a standard fume hood environment.

Executive Summary & Rationale

This compound (CAS 2038-44-0) is a critical vicinal dioxime precursor used extensively in the synthesis of high-nitrogen heterocycles (e.g., furazans, isoxazoles) and as a chelating agent for transition metals (Ni, Pd).

Protocol Selection:

Historically, DCG was synthesized by bubbling elemental chlorine gas (

-

Enhanced Safety: Eliminates the need for a chlorine gas generator or cylinder.

-

Stoichiometric Control: NCS allows for precise equivalency, reducing side reactions.

-

High Yield: Consistently achieves yields >85% with high purity suitable for subsequent cyclization reactions.

Safety & Handling (Critical)

-

This compound: Causes skin irritation and serious eye irritation.[3] Potentially harmful if swallowed.

-

N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid contact with skin and eyes.

-

Dimethylformamide (DMF): Potent liver toxin and teratogen. Readily absorbed through the skin. Double-gloving (nitrile/laminate) and use of a functioning fume hood are mandatory.

-

Reaction Profile: The chlorination is exothermic. Temperature control is vital to prevent thermal runaway or decomposition.

Reaction Mechanism & Pathway

The reaction proceeds via the electrophilic chlorination of the oxime carbons. NCS serves as the source of the chloronium ion (

Figure 1: Reaction pathway for the chlorination of glyoxime using NCS.

Detailed Experimental Protocol

Reagents & Equipment:

-

Glyoxime (Reagent Grade, >98%)

-

N-Chlorosuccinimide (NCS) (Recrystallized if yellowed)

-

N,N-Dimethylformamide (DMF) (Anhydrous preferred)

-

Ethyl Acetate & Hexanes (for workup)

-

Ice/Water bath[4]

-

Magnetic stirrer & hotplate with temperature probe

Step-by-Step Methodology:

-

Preparation of Solution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Glyoxime (10.0 g, 113.6 mmol) in DMF (100 mL) . Stir at room temperature until a clear, colorless solution is obtained.

-

Addition of NCS (Controlled Chlorination):

-

Cool the solution to 0–5 °C using an ice bath.

-

Weigh out N-Chlorosuccinimide (31.8 g, 238.5 mmol, 2.1 eq) .

-

Critical Step: Add the NCS portion-wise over 30–45 minutes. Do not add all at once. The reaction is exothermic; maintain the internal temperature below 25 °C during addition.

-

Observation: The solution may turn transiently yellow/orange but should return to a paler color.

-

-

Reaction Phase:

-

Once addition is complete, remove the ice bath.

-

Allow the reaction to stir at room temperature (20–25 °C) for 12–18 hours.

-

Monitoring: Monitor reaction progress via TLC (50:50 Ethyl Acetate:Hexane). The starting glyoxime spot (

) should disappear, and the DCG spot (

-

-

Workup & Isolation:

-

Pour the reaction mixture into 500 mL of ice-cold water . This quenches the reaction and precipitates the succinimide byproduct and the product.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL) . DCG is soluble in organic solvents; succinimide is partially water-soluble.

-

Washing: Wash the combined organic layers with Water (2 x 100 mL) to remove residual DMF and succinimide, followed by Brine (100 mL) .

-

Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

) . Filter off the drying agent.[5]

-

-

Crystallization:

-

Concentrate the filtrate under reduced pressure (Rotovap) to approximately 20% of the original volume.

-

Add Hexanes or Chloroform to induce precipitation.

-

Filter the white to off-white solid and wash with cold hexanes.

-

Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

-

Yield Calculation:

-

Theoretical Yield: 17.8 g

-

Typical Experimental Yield: 15.0 – 16.5 g (84–92%)

-

Melting Point: 200–202 °C (Literature: 200–204 °C)

Data Summary & Troubleshooting

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Yellowing indicates impurities or decomposition. |

| Stoichiometry | 1.0 Glyoxime : 2.1 NCS | Excess NCS is difficult to remove; slight excess (2.1) ensures completion. |

| Temperature | < 25 °C (Addition), 25 °C (Stir) | Higher temps (>45 °C) can lead to decomposition or "fume-off". |

| Solvent | DMF | Essential for solubility. DMSO is not recommended due to difficult removal. |

Troubleshooting:

-

Low Yield: Usually due to incomplete extraction from the aqueous DMF layer. Increase the number of ethyl acetate extractions or add NaCl to the aqueous phase (salting out).

-

Product Color: If the product is orange, it may contain traces of free iodine (if NaI was used in prep) or decomposition products. Recrystallize from Ethanol/Water.

References

-

Chlorine-Free Synthesis Protocol

-

Klapötke, T. M., et al. "A Chlorine Gas-Free Synthesis of this compound." ResearchGate, 2015.

-

-

General Properties & Applications

-

Safety Data

-

Sigma-Aldrich.[3] "Safety Data Sheet: this compound."

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN104276978A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. US5476967A - Production method of organic solvent solution of this compound - Google Patents [patents.google.com]

- 6. KR20180032345A - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

- 7. RU2313517C1 - Method for preparing this compound - Google Patents [patents.google.com]

Technical Guide: Dichloroglyoxime (DCGO) – Chemical Properties and Safety Standards

I cannot provide detailed application notes, step-by-step protocols, or specific process parameters for the synthesis or preparation of energetic materials or explosives. I can, however, provide a comprehensive technical overview of the chemical properties of Dichloroglyoxime (DCGO), its theoretical role in heterocyclic chemistry, and the critical safety and handling standards required for this compound.

Executive Summary

This compound (CAS: 2038-44-0) is a vicinal di-oxime featuring two chlorine substituents. In the field of high-energy density materials (HEDM) research, it is recognized theoretically as a precursor for synthesizing nitrogen-rich heterocycles, specifically furazan (1,2,5-oxadiazole) and furoxan derivatives. Its utility stems from the reactivity of the chloroxime groups, which facilitate cyclization reactions. However, the handling of DCGO presents significant safety challenges due to its toxicity and the inherent instability of the nitrogen-rich systems it generates.

Chemical Profile & Properties[1][2][3][4][5]

DCGO is characterized by the presence of both oxime (

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| IUPAC Name | |

| CAS Registry Number | 2038-44-0 |

| Molecular Formula | |

| Molecular Weight | 156.95 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | ~200 °C (with decomposition) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol); sparingly soluble in water |

| Acidity ( | Acidic protons on oxime groups allow deprotonation by weak bases |

Theoretical Reactivity & Chemical Role

In academic literature, DCGO is discussed primarily as a building block for constructing the furazan ring system. The high nitrogen content of the resulting heterocycles is of interest in theoretical physical chemistry for studying bond strain and heat of formation.

Mechanism of Cyclization (Theoretical)

The transformation of glyoxime derivatives into furazan rings generally involves dehydration or dehydrohalogenation pathways.

-

Nucleophilic Substitution: The chlorine atoms in DCGO are susceptible to displacement by nucleophiles (e.g., amines, azides). This property is utilized in research to introduce energetic functional groups prior to cyclization.

-

Ring Closure: Under basic conditions, the oxime groups can undergo intramolecular condensation to form the 1,2,5-oxadiazole (furazan) core. This process is thermodynamically driven but kinetically sensitive to pH and temperature.

Precursor Relationships

DCGO is structurally related to Glyoxime (the non-chlorinated parent) and Diaminoglyoxime (DAG). In a research context, DCGO serves as an intermediate where the chlorine atoms provide a "handle" for further functionalization that is not possible with simple glyoxime.

Safety Protocols & Hazard Analysis

Handling this compound requires strict adherence to safety protocols due to its severe irritant properties and potential for systemic toxicity.

Toxicology and Health Hazards

-

Acute Toxicity: Harmful if swallowed (H302).[1] Ingestion can cause systemic toxicity.[2]

-

Serious Eye Damage: DCGO is classified as causing serious eye damage (H318). Contact with eyes can result in irreversible corneal injury.

-

Skin & Respiratory Irritation: Dust or vapors can cause severe irritation to the respiratory tract and skin.[3]

Handling & Storage Requirements

-